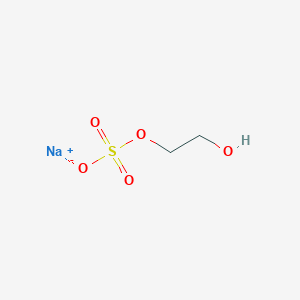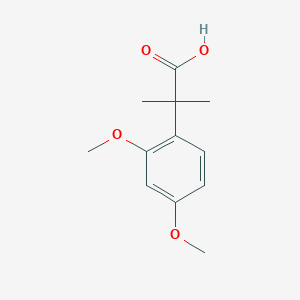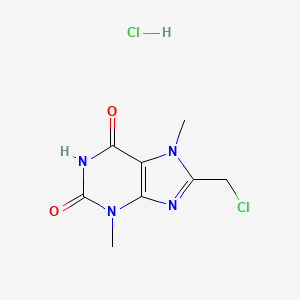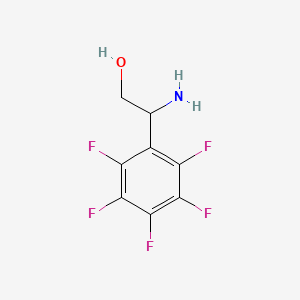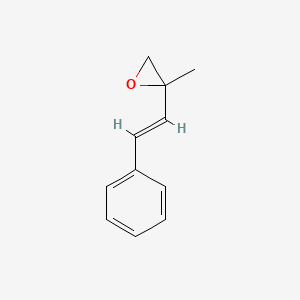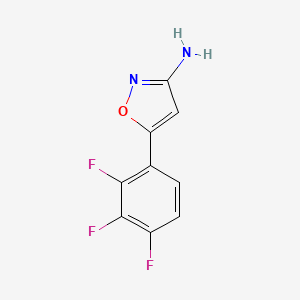
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11ClN2O This compound features a chloropyridine moiety linked to a propan-1-amine group via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-chloropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 5-chloropyridin-2-ol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Common solvents used in the process include dimethylformamide (DMF) and tetrahydrofuran (THF), with catalysts such as potassium carbonate to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields N-oxides, while reduction with LiAlH4 produces primary amines .
Applications De Recherche Scientifique
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including potential antifungal and antibacterial agents.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides due to its unique mode of action.
Chemical Biology: It serves as a probe in studying biological pathways and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((5-Trifluoromethylpyridin-2-yl)oxy)propan-1-amine
- 3-((5-Methylpyridin-2-yl)oxy)propan-1-amine
- 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
Uniqueness
3-((5-Chloropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of the chlorine atom in the pyridine ring, which can influence its reactivity and interaction with biological targets. This chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it a valuable scaffold in drug design and agrochemical development .
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
3-(5-chloropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11ClN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
Clé InChI |
FHHJGIMSNKTPLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




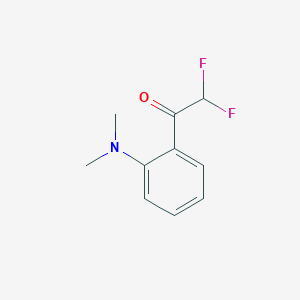
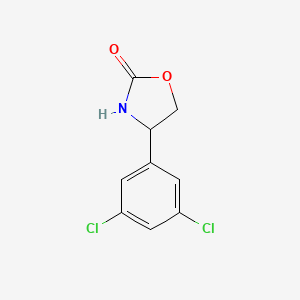
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
